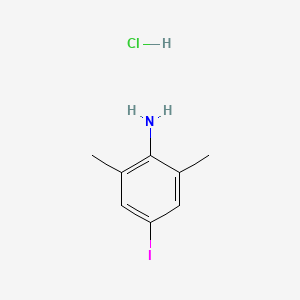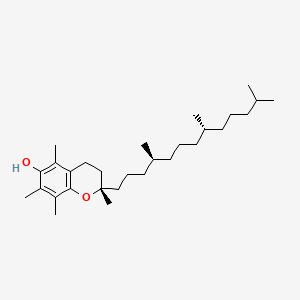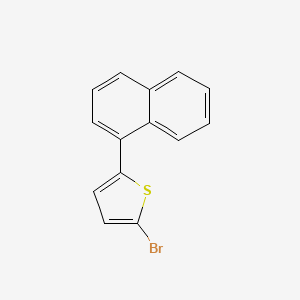
4-Ethyl-5-fluoropyrimidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analog of 4-Ethyl-5-fluoropyrimidine, which is a pyrimidine derivative. This compound is labeled with deuterium, making it useful in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of this compound is C6H4D3FN2, and its molecular weight is 129.15 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoropyrimidine-d3 typically involves the deuteration of 4-Ethyl-5-fluoropyrimidineThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoropyrimidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the fluorine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the ethyl group.
Reduction Reactions: Products include ethyl derivatives formed by the reduction of the ethyl group.
Scientific Research Applications
4-Ethyl-5-fluoropyrimidine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of pyrimidine derivatives in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of pyrimidine-based drugs.
Industry: It is utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoropyrimidine-d3 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used fluorinated pyrimidine in cancer treatment.
4-Ethyl-5-fluoropyrimidine: The non-deuterated analog of 4-Ethyl-5-fluoropyrimidine-d3.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
Properties
CAS No. |
1794786-17-6 |
|---|---|
Molecular Formula |
C6H7FN2 |
Molecular Weight |
129.153 |
IUPAC Name |
5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |
InChI Key |
AYZDRTRWCASUFO-FIBGUPNXSA-N |
SMILES |
CCC1=NC=NC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


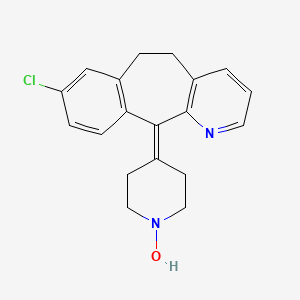
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
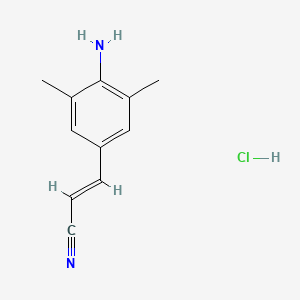

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)

